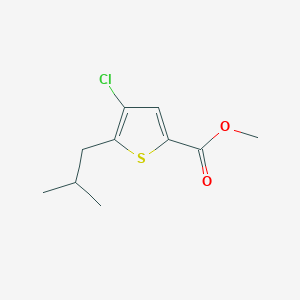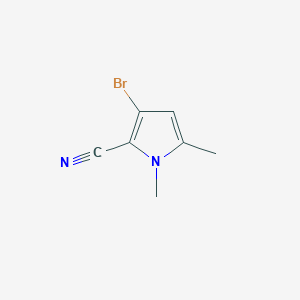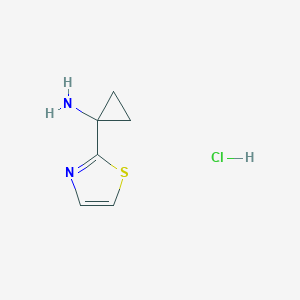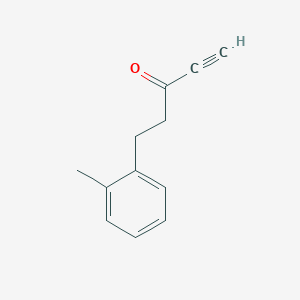
Aluminium tetracosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium tetracosanoate, also known as aluminium behenate, is a chemical compound formed by the reaction of aluminium with tetracosanoic acid (behenic acid). This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a white, waxy solid that is insoluble in water but soluble in organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminium tetracosanoate can be synthesized through the reaction of aluminium chloride with tetracosanoic acid in the presence of a solvent such as toluene. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced by reacting aluminium isopropoxide with tetracosanoic acid. The reaction is carried out in a solvent like hexane, and the product is isolated through filtration and drying.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming aluminium oxide and other by-products.
Reduction: This compound can be reduced under specific conditions, although such reactions are less common.
Substitution: this compound can participate in substitution reactions, where the tetracosanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminium hydride can be used.
Substitution: Various organic reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Aluminium oxide and carbon dioxide.
Reduction: Aluminium metal and hydrocarbons.
Substitution: New aluminium compounds with different functional groups.
Applications De Recherche Scientifique
Aluminium tetracosanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is used in the preparation of lipid-based drug delivery systems and as a stabilizer in biological assays.
Medicine: this compound is explored for its potential use in pharmaceuticals, particularly in controlled-release formulations.
Industry: It is used as a lubricant, anti-corrosive agent, and in the production of cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of aluminium tetracosanoate involves its interaction with cellular membranes and proteins. It can alter membrane fluidity and permeability, affecting the function of membrane-bound enzymes and receptors. In drug delivery systems, it helps in the controlled release of active ingredients by forming stable complexes with the drug molecules.
Comparaison Avec Des Composés Similaires
Aluminium stearate: Similar in structure but derived from stearic acid.
Aluminium palmitate: Derived from palmitic acid and has similar properties.
Aluminium oleate: Formed from oleic acid and used in similar applications.
Uniqueness: Aluminium tetracosanoate is unique due to its long carbon chain, which imparts distinct physical and chemical properties. Its high melting point and stability make it suitable for applications where other aluminium carboxylates may not perform as well.
Propriétés
Numéro CAS |
98978-61-1 |
|---|---|
Formule moléculaire |
C72H141AlO6 |
Poids moléculaire |
1129.9 g/mol |
Nom IUPAC |
aluminum;tetracosanoate |
InChI |
InChI=1S/3C24H48O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h3*2-23H2,1H3,(H,25,26);/q;;;+3/p-3 |
Clé InChI |
GMDOKCZPQTYLIF-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(triflu](/img/structure/B12064438.png)
![Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-](/img/structure/B12064441.png)




![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)

![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)
![[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B12064491.png)
![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)

